N-tert-butyl-3,5-difluorobenzamide
Overview
Description
N-tert-butyl-3,5-difluorobenzamide is a useful research compound. Its molecular formula is C11H13F2NO and its molecular weight is 213.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-Inflammatory Activities : A study presented the synthesis and evaluation of certain compounds as anti-inflammatory/analgesic agents, with some showing promising activities similar to indomethacin but with reduced side effects (Ikuta et al., 1987).
Directed Metalation in Synthesis : Research demonstrated the potential synthetic usefulness of N-tert-butyl-N-methylbenzamides in directed metalation syntheses, proving their utility in organic synthesis (Reitz & Massey, 1990).
Synthesis and Antioxidant Activity of Hybrid Compounds : A study explored the synthesis of sterically hindered phenols with potential antioxidant properties, highlighting the importance of these compounds in developing new antioxidants (Storozhok et al., 2013).
Development of Cobalt Complexes : Research focused on the preparation of cobalt complexes using highly hindered bis-amides, contributing to the field of coordination chemistry (Jiménez et al., 2007).
Overcharge Protection in Lithium-Ion Batteries : A study investigated the synthesis of certain compounds for overcharge protection in lithium-ion batteries, indicating their role in improving battery safety and efficiency (Zhang et al., 2010).
Stereoselective Cyclization of N-Alkenylamides : Research showed the utility of tert-butyl hypoiodite in the cyclization of N-alkenylamides to produce various N-heterocycles, a significant contribution to organic synthesis methodologies (Minakata et al., 2006).
Properties
IUPAC Name |
N-tert-butyl-3,5-difluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-11(2,3)14-10(15)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUAFQMJMLKILK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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